5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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Overview
Description
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is a chemical compound with the CAS Number: 1803581-46-5 . It has a molecular weight of 198.49 . The compound is an off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-1,2,3,6-tetrahydropyridine hydrochloride . The InChI code is 1S/C5H8BrN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H .Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 198.49 . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Spectroscopic and Computational Studies
5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been extensively studied through spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was used for optimizing its geometric structure, and calculations of vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. The compound's interaction with pBR322 plasmid DNA and its antimicrobial activities were also investigated (Vural & Kara, 2017).
2. Inhibitory Activities and Structural Analysis
Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized, and their binding affinity into the binding site of S. aureus tyrosyl-tRNA synthetase was determined through molecular docking studies. These compounds show potential as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).
3. Synthesis and Characterization of Derivatives
The efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues were achieved, illustrating the compound's versatility in synthesizing various derivatives (Nechayev et al., 2013).
properties
IUPAC Name |
5-bromo-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGOREDHMPAAQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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